molecular formula C20H18O2 B15046253 Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate

Cat. No.: B15046253
M. Wt: 290.4 g/mol
InChI Key: VVHROJHIBCILGG-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by a naphthalene ring attached to a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate typically involves the esterification of 3-(naphthalen-2-yl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-(naphthalen-2-yl)-2-phenylpropanoic acid.

    Reduction: 3-(naphthalen-2-yl)-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl-acetic acid, 6-hydroxy-6-methyl-cyclodecyl ester: Similar in structure but with different functional groups.

    3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Another naphthalene derivative with distinct biological activity.

Uniqueness

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate is unique due to its specific ester linkage and the combination of naphthalene and phenylpropanoate moieties

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 3-naphthalen-2-yl-2-phenylpropanoate

InChI

InChI=1S/C20H18O2/c1-22-20(21)19(17-8-3-2-4-9-17)14-15-11-12-16-7-5-6-10-18(16)13-15/h2-13,19H,14H2,1H3

InChI Key

VVHROJHIBCILGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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